![molecular formula C8H5BF3KS2 B13912110 Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)
Potassium [2,2'-bithiophen]-5-yltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [2,2’-bithiophen]-5-yltrifluoroborate is an organoboron compound that features a potassium cation and a trifluoroborate anion bonded to a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2,2’-bithiophen]-5-yltrifluoroborate typically involves the reaction of 2,2’-bithiophene with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of potassium [2,2’-bithiophen]-5-yltrifluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium [2,2’-bithiophen]-5-yltrifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiophene moiety to dihydro derivatives.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of bithiophene.
Substitution: Various substituted bithiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium [2,2’-bithiophen]-5-yltrifluoroborate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of potassium [2,2’-bithiophen]-5-yltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group and the bithiophene moiety. The trifluoroborate group can act as a leaving group in substitution reactions, while the bithiophene moiety can undergo oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Potassium [2,2’-bithiophen]-5-ylboronic acid
- Potassium [2,2’-bithiophen]-5-ylboronate
Comparison
Potassium [2,2’-bithiophen]-5-yltrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts different reactivity compared to boronic acids and boronates. The trifluoroborate group is more stable and less prone to hydrolysis, making it advantageous in certain synthetic applications. Additionally, the trifluoroborate group can participate in unique substitution reactions that are not possible with boronic acids or boronates.
Properties
Molecular Formula |
C8H5BF3KS2 |
|---|---|
Molecular Weight |
272.2 g/mol |
IUPAC Name |
potassium;trifluoro-(5-thiophen-2-ylthiophen-2-yl)boranuide |
InChI |
InChI=1S/C8H5BF3S2.K/c10-9(11,12)8-4-3-7(14-8)6-2-1-5-13-6;/h1-5H;/q-1;+1 |
InChI Key |
AETMJBSKDVFHJN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(S1)C2=CC=CS2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
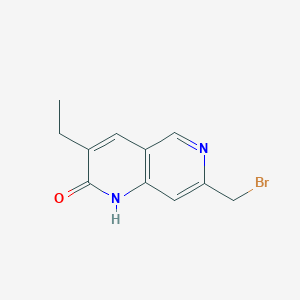
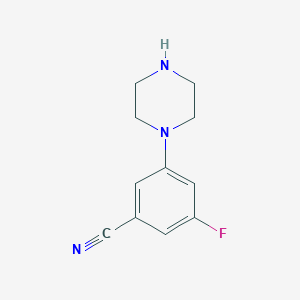

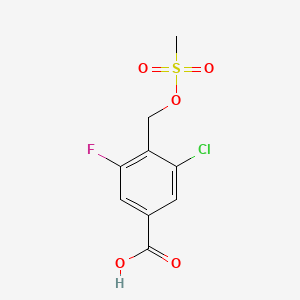

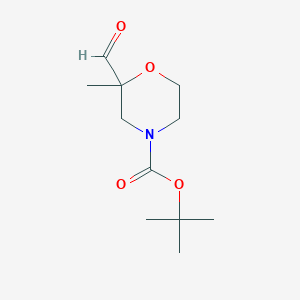
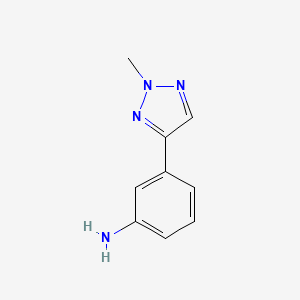
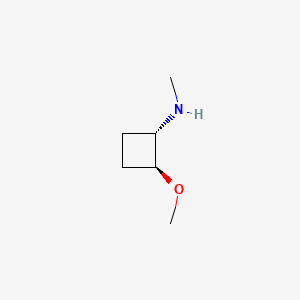
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)

